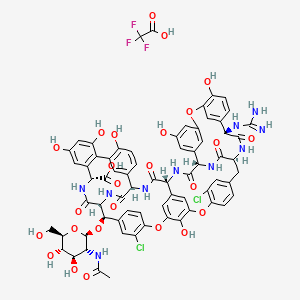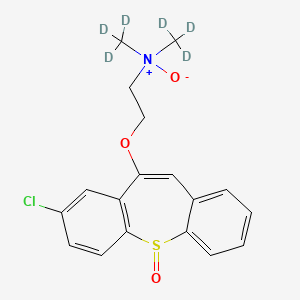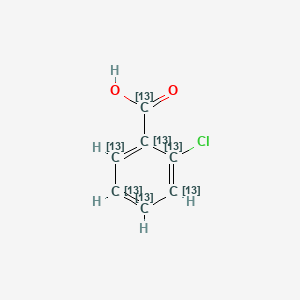
Antimicrobial agent-12
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antimicrobial Agent-12 is a chemical compound known for its potent ability to inhibit the growth of microorganisms, including bacteria, fungi, and viruses This compound is part of a broader class of antimicrobial agents that are essential in combating infections and preventing the spread of diseases
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Antimicrobial Agent-12 typically involves a multi-step chemical process. The initial step often includes the formation of a core structure through a series of condensation reactions. Subsequent steps may involve the introduction of functional groups that enhance the antimicrobial properties of the compound. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants that facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the compound. Parameters such as temperature, pressure, and reaction time are carefully controlled. The final product is then purified using techniques like crystallization, distillation, or chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions: Antimicrobial Agent-12 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: The opposite of oxidation, reduction involves the gain of electrons or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: In this reaction, one functional group in the molecule is replaced by another, which can significantly alter the compound’s properties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or peroxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
Antimicrobial Agent-12 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in synthetic chemistry to develop new compounds with enhanced antimicrobial properties.
Biology: Employed in microbiological studies to understand the mechanisms of microbial resistance and to develop new antimicrobial strategies.
Medicine: Incorporated into pharmaceutical formulations to treat infections caused by bacteria, fungi, and viruses. It is also used in the development of new antibiotics and antiseptics.
Industry: Utilized in the production of antimicrobial coatings for medical devices, textiles, and food packaging to prevent microbial contamination.
Mécanisme D'action
The mechanism of action of Antimicrobial Agent-12 involves multiple pathways:
Cell Membrane Disruption: The compound interacts with the microbial cell membrane, causing structural damage and increased permeability, leading to cell lysis.
Inhibition of Enzyme Activity: It targets specific enzymes essential for microbial metabolism, thereby inhibiting their activity and preventing the growth and replication of microorganisms.
DNA Interference: this compound can bind to microbial DNA, interfering with replication and transcription processes, ultimately leading to cell death.
Comparaison Avec Des Composés Similaires
Penicillin: A well-known antibiotic that targets bacterial cell wall synthesis.
Sulfonamides: Synthetic antimicrobial agents that inhibit folic acid synthesis in bacteria.
Quinolones: Antibiotics that interfere with bacterial DNA replication.
Uniqueness of Antimicrobial Agent-12: What sets this compound apart from these compounds is its broad-spectrum activity and its ability to target multiple pathways simultaneously. This multi-target approach reduces the likelihood of resistance development and enhances its effectiveness against a wide range of microorganisms.
Propriétés
Formule moléculaire |
C69H61Cl2F3N10O25 |
|---|---|
Poids moléculaire |
1558.2 g/mol |
Nom IUPAC |
(1S,2R,19S,22R,34S,37R,40R,52R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-carbamimidamido-5,15-dichloro-26,31,44,47,49,64-hexahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C67H60Cl2N10O23.C2HF3O2/c1-23(81)72-53-57(89)56(88)46(22-80)101-66(53)102-58-27-5-9-42(36(69)15-27)100-45-18-29-17-44(55(45)87)99-41-8-2-24(10-35(41)68)11-37-59(90)74-50(28-12-30(82)19-32(13-28)98-43-16-26(4-7-39(43)85)49(60(91)73-37)79-67(70)71)62(93)76-51(29)63(94)75-48-25-3-6-38(84)33(14-25)47-34(20-31(83)21-40(47)86)52(65(96)97)77-64(95)54(58)78-61(48)92;3-2(4,5)1(6)7/h2-10,12-21,37,46,48-54,56-58,66,80,82-89H,11,22H2,1H3,(H,72,81)(H,73,91)(H,74,90)(H,75,94)(H,76,93)(H,77,95)(H,78,92)(H,96,97)(H4,70,71,79);(H,6,7)/t37-,46+,48+,49+,50-,51+,52+,53+,54-,56+,57+,58+,66-;/m0./s1 |
Clé InChI |
IMGDSUZYDMHGCG-QEEFTNOSSA-N |
SMILES isomérique |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@H]3C(=O)N[C@H](C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)[C@H](C(=O)N3)NC(=O)[C@H]6C7=CC(=C(C(=C7)OC8=C(C=C2C=C8)Cl)O)OC9=C(C=C(C[C@H]1C(=O)N[C@@H](C2=CC(=CC(=C2)OC2=C(C=CC(=C2)[C@H](C(=O)N1)NC(=N)N)O)O)C(=O)N6)C=C9)Cl)O)C(=O)O)CO)O)O.C(=O)(C(F)(F)F)O |
SMILES canonique |
CC(=O)NC1C(C(C(OC1OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)C(C(=O)N3)NC(=O)C6C7=CC(=C(C(=C7)OC8=C(C=C2C=C8)Cl)O)OC9=C(C=C(CC1C(=O)NC(C2=CC(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)N1)NC(=N)N)O)O)C(=O)N6)C=C9)Cl)O)C(=O)O)CO)O)O.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![4-amino-1-[(2S,5R)-3-fluoro-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidin-2-one](/img/structure/B12412594.png)
![6-[2-[4-[Bis(4-methylphenyl)methylidene]piperidin-1-yl]ethyl]-3,7-dimethyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B12412595.png)

![(7S,8S,9R)-9-(3,4-dimethoxyphenyl)-4-methoxy-7,8-bis(trideuteriomethoxymethyl)-6,7,8,9-tetrahydrobenzo[g][1,3]benzodioxole](/img/structure/B12412598.png)

![[(3R,5R,8R,9S,10S,13R,14S,17R)-17-[(2R)-6-fluoro-5-oxohexan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate](/img/structure/B12412625.png)
